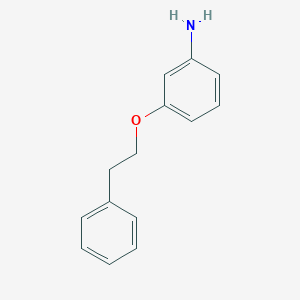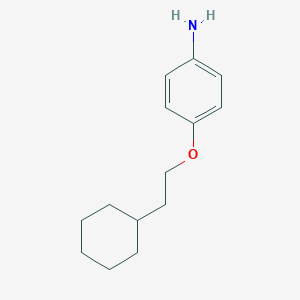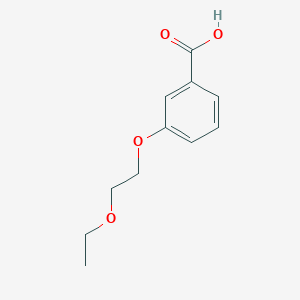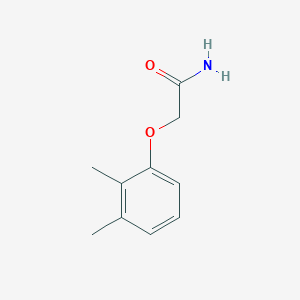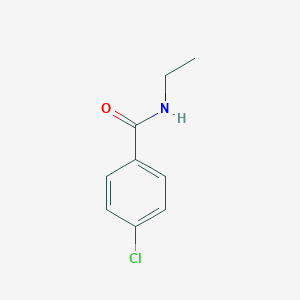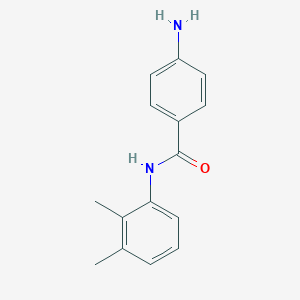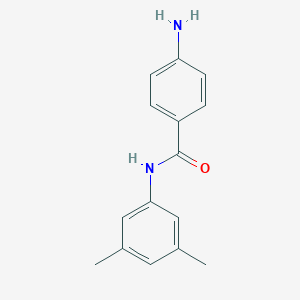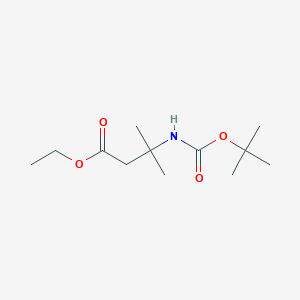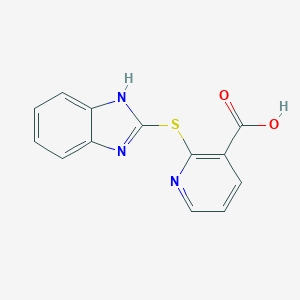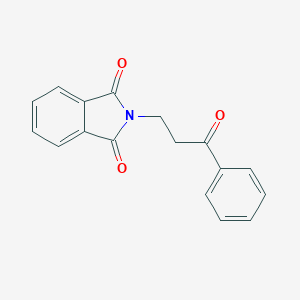
2-(3-oxo-3-phenylpropyl)-1H-isoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-oxo-3-phenylpropyl)-1H-isoindole-1,3(2H)-dione, also known as CI-994, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound is a member of the benzamide class of histone deacetylase (HDAC) inhibitors, which have been shown to have anti-cancer, anti-inflammatory, and neuroprotective effects.
Mecanismo De Acción
2-(3-oxo-3-phenylpropyl)-1H-isoindole-1,3(2H)-dione works by inhibiting the activity of HDAC enzymes, which are responsible for removing acetyl groups from histone proteins. Histone acetylation is an important epigenetic modification that regulates gene expression, and HDAC inhibitors like this compound can alter the expression of many genes involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer effects, it has been shown to have anti-inflammatory and neuroprotective effects. It has also been shown to inhibit the growth of certain viruses, including HIV and herpes simplex virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(3-oxo-3-phenylpropyl)-1H-isoindole-1,3(2H)-dione in lab experiments is that it is a well-studied compound with a known mechanism of action. This makes it a useful tool for studying the role of HDAC enzymes in various biological processes. However, one limitation is that it can be toxic to cells at high concentrations, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are many potential future directions for research on 2-(3-oxo-3-phenylpropyl)-1H-isoindole-1,3(2H)-dione and other HDAC inhibitors. One area of interest is the development of more selective HDAC inhibitors that target specific HDAC enzymes, which could reduce the toxicity associated with non-selective inhibitors like this compound. Another area of interest is the use of HDAC inhibitors in combination with other treatments like immunotherapy, which could enhance the anti-cancer effects of both treatments. Finally, there is interest in exploring the potential neuroprotective effects of HDAC inhibitors in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's.
Métodos De Síntesis
The synthesis of 2-(3-oxo-3-phenylpropyl)-1H-isoindole-1,3(2H)-dione involves the reaction of 3-phenylpropionic acid with phthalic anhydride in the presence of concentrated sulfuric acid. The resulting intermediate is then reacted with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-aminobenzamide to form this compound. The final product is purified by recrystallization from ethanol.
Aplicaciones Científicas De Investigación
2-(3-oxo-3-phenylpropyl)-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. HDAC inhibitors like this compound have been shown to induce apoptosis (cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels that tumors need to grow), and sensitize cancer cells to other treatments like chemotherapy and radiation therapy.
Propiedades
| 3617-18-3 | |
Fórmula molecular |
C17H13NO3 |
Peso molecular |
279.29 g/mol |
Nombre IUPAC |
2-(3-oxo-3-phenylpropyl)isoindole-1,3-dione |
InChI |
InChI=1S/C17H13NO3/c19-15(12-6-2-1-3-7-12)10-11-18-16(20)13-8-4-5-9-14(13)17(18)21/h1-9H,10-11H2 |
Clave InChI |
VZDIOEKWWZRNQN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)CCN2C(=O)C3=CC=CC=C3C2=O |
SMILES canónico |
C1=CC=C(C=C1)C(=O)CCN2C(=O)C3=CC=CC=C3C2=O |
| 3617-18-3 | |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



